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Compound of Interest

Compound Name: 3-(Benzyloxy)oxan-4-amine

CAS No.: 1218372-54-3

Cat. No.: B3223492

Get Quote

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Scientists

Application Context: Building block for Muscarinic M1 receptor positive allosteric modulators

(PAMs) in CNS drug development [1].

Introduction and Strategic Rationale
The oxane (tetrahydropyran) scaffold is a privileged structure in medicinal chemistry, frequently

utilized to improve the pharmacokinetic profiles of drug candidates by modulating lipophilicity

and metabolic stability. Specifically, 3-(benzyloxy)oxan-4-amine (CAS: 1218372-54-3) [2]

serves as a critical intermediate in the synthesis of quinoline amide compounds targeting the

M1 receptor for the treatment of Alzheimer's disease and schizophrenia.

Designing a robust synthesis for this vicinal amino ether requires strict attention to

regioselectivity and chemoselectivity. The protocol detailed below establishes a highly

reproducible, four-step synthetic route starting from commercially available 3,6-dihydro-2H-

pyran.
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A common pitfall in the synthesis of benzylated amino-ethers is the final amine

deprotection/reduction step. While catalytic hydrogenation (e.g.,

over

) is the standard method for azide reduction, it will simultaneously trigger the hydrogenolysis of
the benzyl ether protecting group at the C3 position. To preserve the benzyloxy moiety, this
protocol employs a highly chemoselective Staudinger reduction using triphenylphosphine (

).
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Figure 1: Four-step synthetic pathway for trans-3-(Benzyloxy)oxan-4-amine.
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Step-by-Step Experimental Protocols
Note: All procedures must be conducted in a certified fume hood using appropriate PPE. Azide

compounds present explosion hazards if concentrated to dryness or reacted with heavy metals.

Step 1: Epoxidation of 3,6-dihydro-2H-pyran
Objective: Synthesize 3,7-dioxabicyclo[4.1.0]heptane (3,4-epoxytetrahydropyran).

Setup: Dissolve 3,6-dihydro-2H-pyran (1.0 equiv, 100 mmol) in anhydrous dichloromethane

(DCM) (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer. Cool the

solution to 0 °C using an ice-water bath.

Reaction: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.1 equiv) in

portions over 30 minutes to prevent thermal runaway.

Propagation: Remove the ice bath and allow the reaction to stir at room temperature (RT) for

4 hours.

Workup: Quench the reaction with saturated aqueous

(100 mL) to destroy excess peroxide. Wash the organic layer with saturated aqueous

(

mL) to remove meta-chlorobenzoic acid. Dry over anhydrous

, filter, and concentrate under reduced pressure (water bath < 30 °C due to product volatility)
to yield Intermediate 1 as a colorless oil.

Step 2: Regioselective Azidolysis
Objective: Synthesize trans-4-azidotetrahydro-2H-pyran-3-ol. Causality Check: The

nucleophilic attack of the azide ion on the oxirane ring occurs predominantly at the C4 position

due to the inductive electron-withdrawing effect of the ring oxygen, which destabilizes

developing positive charge at C3 during the transition state. This yields the trans-diaxial

product, which rapidly flips to the more stable trans-diequatorial conformer.
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Setup: Dissolve Intermediate 1 (1.0 equiv, ~90 mmol) in a mixture of Ethanol/Water (8:2 v/v,

150 mL).

Reaction: Add Sodium azide (

, 2.0 equiv) and Ammonium chloride (

, 2.0 equiv).

Propagation: Heat the mixture to 70 °C and stir for 12 hours.

Workup: Cool to RT, evaporate the ethanol under reduced pressure, and extract the aqueous

residue with Ethyl Acetate (EtOAc) (

mL). Wash the combined organic layers with brine, dry over

, and concentrate.

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to

separate the major C4-azide from the minor C3-azide regioisomer.

Step 3: O-Benzylation
Objective: Synthesize trans-4-azido-3-(benzyloxy)tetrahydro-2H-pyran.

Setup: Dissolve Intermediate 2 (1.0 equiv, 50 mmol) in anhydrous N,N-Dimethylformamide

(DMF) (100 mL) under an inert argon atmosphere. Cool to 0 °C.

Reaction: Add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

Stir for 30 minutes until hydrogen gas evolution ceases.

Propagation: Add Benzyl bromide (BnBr, 1.1 equiv) dropwise. Allow the reaction to warm to

RT and stir for 4 hours.

Workup: Carefully quench with cold water (50 mL). Extract with Diethyl ether (

mL). Wash the organic layer extensively with water (

mL) to remove DMF, followed by brine. Dry and concentrate.
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Step 4: Chemoselective Staudinger Reduction
Objective: Synthesize the target trans-3-(benzyloxy)oxan-4-amine.

Setup: Dissolve Intermediate 3 (1.0 equiv, 40 mmol) in Tetrahydrofuran (THF) (100 mL).

Reaction: Add Triphenylphosphine (

, 1.2 equiv). Stir at RT for 2 hours. Nitrogen gas evolution will be observed as the
intermediate aza-ylide forms.

Hydrolysis: Add Water (10 mL) and heat the mixture to 50 °C for 6 hours to hydrolyze the

aza-ylide to the primary amine and triphenylphosphine oxide (

).

Workup & Isolation: Concentrate the mixture. Dissolve the residue in EtOAc and extract with

1M aqueous HCl (

mL). The amine product moves to the aqueous layer, leaving the

byproduct in the organic layer.

Neutralization: Basify the aqueous layer with 2M NaOH to pH 10, extract with DCM (

mL), dry over

, and concentrate to yield the pure target molecule.

Quantitative Data & Characterization Summary
The following table summarizes the expected yields and critical analytical markers for self-

validation at each stage of the synthetic workflow.
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Step Product Expected Yield
Key Analytical
Marker (Validation)

1
3,4-

epoxytetrahydropyran
85 - 90%

1H NMR: Multiplet at

3.15-3.30 ppm

(epoxide protons).

2

trans-4-

azidotetrahydro-2H-

pyran-3-ol

65 - 70%

IR Spectroscopy:

Strong, sharp peak at

~2100

(

stretch).

3
trans-4-azido-3-

(benzyloxy)oxane
80 - 85%

1H NMR: Singlet at

4.60 ppm (benzyl

); Aromatic protons at

7.30 ppm.

4

trans-3-

(benzyloxy)oxan-4-

amine

75 - 80%

LC-MS:

m/z = 208.1; IR:

Disappearance of

2100

peak.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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